molecular formula C8H16ClNO3 B7970409 (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B7970409
M. Wt: 209.67 g/mol
InChI Key: BKNZVLSJCYPDLJ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.

    Introduction of Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride.

    Esterification: The ester functionality is introduced through esterification reactions using methanol and acid catalysts such as sulfuric acid.

    Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for cyclization and esterification steps, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Ammonia or primary amines for amide formation.

Major Products

    Oxidation: Oximes, nitroso compounds.

    Reduction: Alcohols.

    Substitution: Amides, other esters.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Building Block: Utilized in the synthesis of chiral drugs and catalysts.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.

    Biological Probes: Employed in the design of probes for studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Therapeutic Agents: Explored for its activity in various therapeutic areas such as anti-inflammatory and anticancer research.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed in catalytic processes due to its chiral nature.

Mechanism of Action

The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride: The enantiomer of the compound with different biological activity.

    Amino acids with similar side chains: Compounds like proline or pipecolic acid derivatives.

    Other tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of a chiral center, tetrahydropyran ring, and ester functionality. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZVLSJCYPDLJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.